molecular formula C16H16Br2N2Ni B13909662 DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL

DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL

Cat. No.: B13909662
M. Wt: 454.81 g/mol
InChI Key: BZKVTCIECQTIOV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromo(3,4,7,8-tetramethyl-1,10-phenanthroline-N1,N10)-Nickel is a coordination compound that features a nickel center coordinated to a dibromo ligand and a 3,4,7,8-tetramethyl-1,10-phenanthroline ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibromo(3,4,7,8-tetramethyl-1,10-phenanthroline-N1,N10)-Nickel typically involves the reaction of nickel(II) bromide with 3,4,7,8-tetramethyl-1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:

NiBr2+3,4,7,8-tetramethyl-1,10-phenanthrolineDibromo(3,4,7,8-tetramethyl-1,10-phenanthroline-N1,N10)-Nickel\text{NiBr}_2 + \text{3,4,7,8-tetramethyl-1,10-phenanthroline} \rightarrow \text{Dibromo(3,4,7,8-tetramethyl-1,10-phenanthroline-N1,N10)-Nickel} NiBr2​+3,4,7,8-tetramethyl-1,10-phenanthroline→Dibromo(3,4,7,8-tetramethyl-1,10-phenanthroline-N1,N10)-Nickel

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibromo(3,4,7,8-tetramethyl-1,10-phenanthroline-N1,N10)-Nickel can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromide ligands can be substituted with other ligands such as phosphines or amines.

    Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The compound can form complexes with other metal centers or ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, amines, and other ligands that can coordinate to the nickel center. Reaction conditions typically involve inert atmospheres, controlled temperatures, and appropriate solvents such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated nickel complexes.

Scientific Research Applications

Chemistry

In chemistry, Dibromo(3,4,7,8-tetramethyl-1,10-phenanthroline-N1,N10)-Nickel is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of metal-based drugs. Its ability to coordinate with biomolecules makes it a candidate for studying metal-protein interactions and developing therapeutic agents.

Industry

In industry, this compound can be used in the development of advanced materials, such as conductive polymers and coordination polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism by which Dibromo(3,4,7,8-tetramethyl-1,10-phenanthroline-N1,N10)-Nickel exerts its effects involves coordination to target molecules through its nickel center. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligand stabilizes the nickel center and facilitates interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

  • Dichloro(3,4,7,8-tetramethyl-1,10-phenanthroline-N1,N10)-Nickel
  • Dibromo(1,10-phenanthroline-N1,N10)-Nickel
  • Dichloro(1,10-phenanthroline-N1,N10)-Nickel

Uniqueness

Dibromo(3,4,7,8-tetramethyl-1,10-phenanthroline-N1,N10)-Nickel is unique due to the presence of the 3,4,7,8-tetramethyl-1,10-phenanthroline ligand, which provides steric hindrance and electronic effects that influence the reactivity and stability of the compound

Properties

Molecular Formula

C16H16Br2N2Ni

Molecular Weight

454.81 g/mol

IUPAC Name

dibromonickel;3,4,7,8-tetramethyl-1,10-phenanthroline

InChI

InChI=1S/C16H16N2.2BrH.Ni/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;;/h5-8H,1-4H3;2*1H;/q;;;+2/p-2

InChI Key

BZKVTCIECQTIOV-UHFFFAOYSA-L

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.[Ni](Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.